molecular formula C25H26N4O5S B12059457 Dansyl-Gly-Trp

Dansyl-Gly-Trp

Cat. No.: B12059457
M. Wt: 494.6 g/mol
InChI Key: IXTSSRFZPQPHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansyl-Gly-Trp, also known as dansyl-glycyl-tryptophan, is a fluorescent peptide derivative that combines the dansyl group with the dipeptide Gly-Trp. The dansyl group is a sulfonamide derivative of naphthalene, which is known for its strong fluorescence properties. This compound is widely used in biochemical and analytical applications due to its ability to act as a fluorescent probe.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-Gly-Trp typically involves the coupling of dansyl chloride with the dipeptide Gly-Trp. The process begins with the preparation of the dipeptide Gly-Trp, which can be synthesized using standard peptide synthesis techniques. The dipeptide is then reacted with dansyl chloride in the presence of a base, such as sodium bicarbonate, to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dansyl-Gly-Trp undergoes various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under specific conditions.

    Reduction: The compound can be reduced, although this is less common.

    Substitution: The dansyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the dansyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives .

Scientific Research Applications

Dansyl-Gly-Trp has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dansyl-Gly-Trp is primarily based on its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured. This property makes it an excellent probe for studying molecular interactions. The tryptophan residue also contributes to the fluorescence, enhancing the sensitivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dansyl-Gly-Trp is unique due to the combination of the dansyl group and the Gly-Trp dipeptide. This combination provides enhanced fluorescence and specificity, making it particularly useful in applications requiring high sensitivity and selectivity.

Properties

IUPAC Name

2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c1-29(2)22-11-5-9-19-18(22)8-6-12-23(19)35(33,34)27-15-24(30)28-21(25(31)32)13-16-14-26-20-10-4-3-7-17(16)20/h3-12,14,21,26-27H,13,15H2,1-2H3,(H,28,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTSSRFZPQPHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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